N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-cyanobenzenesulfonamide
Description
N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-4-cyanobenzenesulfonamide is a complex organic compound that features a bithiophene moiety, a hydroxyethyl group, and a cyanobenzenesulfonamide group
Properties
IUPAC Name |
4-cyano-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S3/c18-9-12-1-3-14(4-2-12)25(21,22)19-10-15(20)17-6-5-16(24-17)13-7-8-23-11-13/h1-8,11,15,19-20H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRJFRJQTQHVST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)S(=O)(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-4-cyanobenzenesulfonamide typically involves multiple steps, starting with the preparation of the bithiophene core. The bithiophene can be synthesized through the coupling of thiophene derivatives. The hydroxyethyl group is introduced via a nucleophilic substitution reaction, and the cyanobenzenesulfonamide group is added through a sulfonation reaction followed by cyanation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts to enhance reaction rates and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-4-cyanobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The cyanobenzenesulfonamide group can be reduced to form amines.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-4-cyanobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the production of organic electronic materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-4-cyanobenzenesulfonamide involves its interaction with specific molecular targets. The bithiophene moiety can interact with electron-rich or electron-deficient sites, while the hydroxyethyl and cyanobenzenesulfonamide groups can form hydrogen bonds or ionic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-[5′-(methylthio)-2,2′-bithiophen-5-ylthio]propanenitrile: A similar compound with a bithiophene core and a nitrile group.
2,2’-Bithiophene: A simpler compound with only the bithiophene moiety.
Uniqueness
N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-4-cyanobenzenesulfonamide is unique due to the combination of its functional groups, which provide a diverse range of chemical reactivity and potential applications. The presence of the hydroxyethyl and cyanobenzenesulfonamide groups allows for specific interactions that are not possible with simpler bithiophene derivatives.
Biological Activity
N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-cyanobenzenesulfonamide is a complex organic compound with potential applications in medicinal chemistry and materials science. Its unique structure, featuring a bithiophene moiety and sulfonamide group, suggests a variety of biological activities. This article reviews the biological activity of this compound, highlighting key research findings, potential mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 344.38 g/mol. The presence of the bithiophene unit allows for significant π–π stacking interactions, while the hydroxyethyl and sulfonamide groups can engage in hydrogen bonding, which may influence its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation by inducing apoptosis through reactive oxygen species (ROS) generation.
- Antimicrobial Properties : Sulfonamides are known for their antibacterial effects, which may extend to this compound.
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways.
The biological effects of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species Generation : Similar compounds have been shown to generate ROS, leading to oxidative stress and subsequent apoptosis in cancer cells.
- Enzyme Targeting : The sulfonamide group is known to interact with various enzymes, potentially inhibiting their activity and altering metabolic processes.
- Molecular Interactions : The ability of the bithiophene moiety to engage in π–π stacking enhances its interaction with nucleic acids or proteins.
Case Studies
-
Anticancer Activity :
- A study investigating the effects of bithiophene derivatives on cancer cell lines demonstrated that these compounds could significantly reduce cell viability through apoptosis induction via ROS pathways .
- Another research highlighted the role of sulfonamides in targeting thioredoxin reductase (TrxR), leading to enhanced anticancer effects through dual mechanisms involving ROS generation .
- Antimicrobial Activity :
Data Tables
Q & A
Basic: What are the key synthetic pathways for N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-cyanobenzenesulfonamide, and how are reaction conditions optimized?
Answer:
The synthesis typically involves multi-step reactions starting with functionalization of the bithiophene core. Key steps include:
- Coupling reactions to attach the hydroxyethyl group to the bithiophene moiety using palladium catalysts under inert conditions .
- Sulfonamide formation via nucleophilic substitution between 4-cyanobenzenesulfonyl chloride and the hydroxyethyl-bithiophene intermediate, optimized with bases like triethylamine in dichloromethane .
- Yield optimization through controlled temperature (0–5°C for exothermic steps) and solvent selection (e.g., DMF for solubility) .
Continuous flow chemistry may enhance scalability and purity .
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions) for this compound?
Answer:
Contradictions often arise from dynamic molecular behavior or impurities. Methodological approaches include:
- Multi-technique validation : Cross-verify NMR (¹H/¹³C) with high-resolution mass spectrometry (HRMS) and IR spectroscopy to confirm functional groups .
- X-ray crystallography : Resolve ambiguities in regiochemistry or stereochemistry by determining the crystal structure .
- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted chemical shifts to identify conformational discrepancies .
Basic: Which characterization techniques are critical for confirming the compound’s structural integrity and purity?
Answer:
Essential techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm connectivity of the bithiophene, hydroxyethyl, and sulfonamide groups .
- Mass spectrometry : HRMS to verify molecular ion peaks and detect trace impurities .
- Elemental analysis : Validate purity (>95%) by matching experimental and theoretical C/H/N/S percentages .
- HPLC : Assess purity for biological studies, using reverse-phase columns with UV detection .
Advanced: What strategies enable regioselective functionalization of the bithiophene moiety in this compound?
Answer:
Regioselectivity is influenced by electronic and steric factors:
- Directing groups : Use electron-donating substituents (e.g., hydroxyethyl) to activate specific positions for electrophilic substitution .
- Vilsmeier-Haack reaction : Introduce formyl groups selectively at the 4-position of bithiophene using POCl₃ and DMF .
- Lithiation strategies : Deprotonate the 5´-position (adjacent to sulfur) with n-BuLi for electrophilic quenching, enabling 5´-functionalization .
Monitor selectivity via TLC and regioselectivity via NOESY NMR .
Advanced: How can electronic properties (e.g., HOMO-LUMO gaps) of this compound be evaluated for materials science applications?
Answer:
Methodological workflows include:
- UV-Vis and fluorescence spectroscopy : Measure absorption/emission spectra to estimate bandgap energies .
- Cyclic voltammetry : Determine redox potentials and calculate HOMO/LUMO levels using ferrocene as a reference .
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to model electronic transitions and compare with experimental data .
Basic: What are the primary challenges in scaling up the synthesis of this compound, and how are they addressed?
Answer:
Key challenges include:
- Low solubility : Use polar aprotic solvents (e.g., DMF) or introduce solubilizing groups (e.g., cyano) during synthesis .
- Purification difficulties : Employ column chromatography with gradient elution or recrystallization from ethanol/water mixtures .
- Exothermic reactions : Use controlled addition rates and cooling baths to prevent side reactions .
Advanced: What computational approaches predict the compound’s biological targets and mechanism of action?
Answer:
- Molecular docking : Screen against protein databases (e.g., PDB) using AutoDock Vina to identify binding affinities for enzymes like carbonic anhydrase (sulfonamide target) .
- QSAR modeling : Correlate structural features (e.g., logP, polar surface area) with bioactivity data from analogs to predict ADMET properties .
- MD simulations : Simulate ligand-protein interactions over 100 ns to assess binding stability and conformational changes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
